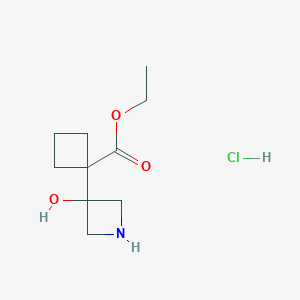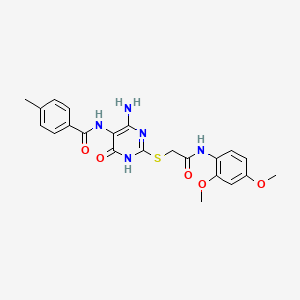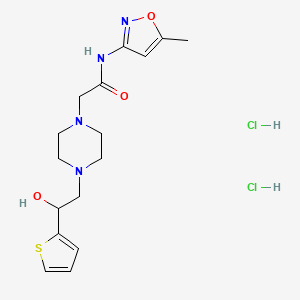![molecular formula C23H22FN3O2S B2543797 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide CAS No. 338954-62-4](/img/structure/B2543797.png)
N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide” is a benzimidazole derivative . Benzimidazole derivatives are known to occur in natural products and pharmaceuticals, and they often exhibit diverse biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The empirical formula is C17H18N2 .Chemical Reactions Analysis
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Applications De Recherche Scientifique
Benzimidazole Derivatives and Their Applications
Synthetic Applications and Biological Impacts : Benzimidazole and its derivatives are fundamental frameworks in medicinal chemistry, contributing significantly to the development of molecules with diverse therapeutic potentials. They are recognized for their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, and anti-inflammatory activities, among others. The versatility of benzimidazole chemistry allows for the rational design and synthesis of novel compounds with enhanced biological activities and lower toxicity. The significance of benzimidazole derivatives in medicinal chemistry is underscored by their inclusion in the structure of essential biomolecules and drugs, demonstrating their broad pharmacological importance (Vasuki et al., 2021).
Antitumor Potentials : Beyond their conventional use as antiparasitic agents, benzimidazole anthelmintics have been investigated for their antitumor activities. These compounds, including albendazole and mebendazole, have demonstrated potential against cancer by disrupting microtubule polymerization, inducing apoptosis, and inhibiting angiogenesis and glucose transport among cancer cells, including those resistant to standard therapies. This highlights the repurposing potential of benzimidazole anthelmintics as adjuvant therapies in cancer treatment, offering a broad, safe spectrum due to their long history of use (Son et al., 2020).
Mechanism of Action and Biological Impact of Benzimidazole Fungicides : Benzimidazole fungicides are critical in agriculture and veterinary medicine, owing to their specific inhibition of microtubule assembly by binding to the tubulin molecule. This action underlines the importance of understanding the molecular mechanisms of benzimidazole compounds, which could provide insights into their broader applications, including potential anticancer properties. The knowledge gained from studying the mode of action of these compounds can inform the development of new drugs with improved efficacy and specificity (Davidse, 1986).
Repurposing and Relabeling for Cancer Therapy : The exploration of benzimidazole anthelmintics for cancer therapy has identified their efficacy in preclinical and clinical settings as potent anticancer agents. Their mechanisms include disrupting microtubule dynamics, inhibiting angiogenesis and metastasis, and acting on various cellular signaling pathways. This repurposing approach emphasizes the potential of benzimidazole derivatives to provide new avenues for cancer treatment, leveraging their pleiotropic effects to target multiple aspects of cancer pathology (Nath et al., 2020).
Propriétés
IUPAC Name |
N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-15-6-4-5-7-18(15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPAGTXJCUMNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)




![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)